molecular formula C25H30N2O4 B14954223 1-(2-methoxyethyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-indole-6-carboxamide

1-(2-methoxyethyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-indole-6-carboxamide

Katalognummer: B14954223
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: UXLUIETVEXIGSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-methoxyethyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-indole-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines an indole core with a methoxyethyl group and a tetrahydropyran moiety, making it an interesting subject for scientific research.

Vorbereitungsmethoden

The synthesis of 1-(2-methoxyethyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-indole-6-carboxamide involves multiple steps, including the formation of the indole core, the introduction of the methoxyethyl group, and the attachment of the tetrahydropyran moiety. The reaction conditions typically involve the use of various reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-methoxyethyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-indole-6-carboxamide has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study various biochemical pathways. In medicine, it has potential therapeutic applications due to its unique structure and properties. Additionally, it may find use in the industry for the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(2-methoxyethyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-(2-methoxyethyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-indole-6-carboxamide can be compared with other similar compounds, such as those containing an indole core or a tetrahydropyran moiety. Some similar compounds include 1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl and 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine . The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications compared to other similar compounds.

Eigenschaften

Molekularformel

C25H30N2O4

Molekulargewicht

422.5 g/mol

IUPAC-Name

1-(2-methoxyethyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]indole-6-carboxamide

InChI

InChI=1S/C25H30N2O4/c1-29-16-13-27-12-9-19-3-4-20(17-23(19)27)24(28)26-18-25(10-14-31-15-11-25)21-5-7-22(30-2)8-6-21/h3-9,12,17H,10-11,13-16,18H2,1-2H3,(H,26,28)

InChI-Schlüssel

UXLUIETVEXIGSB-UHFFFAOYSA-N

Kanonische SMILES

COCCN1C=CC2=C1C=C(C=C2)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.